What are the physical and chemical properties of 2-Methyl-3-nitroanisole?
What are the physical and chemical properties of 2-Methyl-3-nitroanisole?
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Methyl-3-nitroanisole. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual workflows to facilitate understanding and application in a laboratory setting.
Chemical Identity
2-Methyl-3-nitroanisole, also known as 1-methoxy-2-methyl-3-nitrobenzene, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group, a methyl group, and a nitro group at positions 1, 2, and 3, respectively.
| Identifier | Value |
| IUPAC Name | 1-methoxy-2-methyl-3-nitrobenzene[1] |
| Synonyms | 2-Methoxy-6-nitrotoluene, 3-Nitro-2-methylanisole |
| CAS Number | 4837-88-1[1][2] |
| Molecular Formula | C₈H₉NO₃[1][3] |
| Molecular Weight | 167.16 g/mol [1][2] |
| InChI Key | HQCZLEAGIOIIMC-UHFFFAOYSA-N[2] |
| SMILES String | COc1cccc(c1C)--INVALID-LINK--=O[2] |
Physical Properties
The physical characteristics of 2-Methyl-3-nitroanisole are summarized in the table below. These properties are crucial for handling, storage, and application in various experimental setups.
| Property | Value |
| Appearance | Yellow to pale brown powder or crystalline powder[3] |
| Form | Solid[2] |
| Melting Point | 54-56 °C[2][3] |
| Boiling Point | 94-96 °C at 0.5 mmHg[3] |
| Density | 1.2 ± 0.1 g/cm³[3] |
| Flash Point | >230 °F (>110 °C)[3] |
| Refractive Index | 1.538[3] |
Chemical Properties and Reactivity
2-Methyl-3-nitroanisole is a nitroaromatic compound, and its reactivity is influenced by the interplay of the electron-donating methoxy and methyl groups and the electron-withdrawing nitro group on the aromatic ring. Information on specific reactions is limited, but its use in chemical synthesis studies has been noted.[2] A related compound, 2-Methyl-3-nitroaniline, is known to be incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers.[4]
Spectral Data
Spectroscopic data is essential for the structural elucidation and identification of 2-Methyl-3-nitroanisole.
| Spectroscopy | Details |
| ¹H NMR | Spectra are available, providing information on the proton environments in the molecule.[1] |
| Mass Spectrometry | GC-MS data is available, with major peaks observed at m/z 92 and 150.[1] |
| Infrared (IR) Spectroscopy | FTIR spectra have been recorded, which can help in identifying functional groups.[1] |
| Raman Spectroscopy | FT-Raman spectra are also available.[1] |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physical properties of an organic compound such as 2-Methyl-3-nitroanisole.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[5][6]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[5][7][8]
-
Heating: The sample is heated rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.[5][7]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5] For a pure compound, this range is typically narrow (0.5-1.0 °C).[5][6]
Boiling Point Determination (at reduced pressure)
Given that 2-Methyl-3-nitroanisole's boiling point is provided at reduced pressure, a simple distillation under vacuum would be the appropriate method.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a thermometer. The system is connected to a vacuum source.
-
Sample Placement: The compound is placed in the round-bottom flask along with boiling chips.
-
Heating and Vacuum: The system is evacuated to the desired pressure (e.g., 0.5 mmHg). The flask is then heated gently.
-
Observation: The temperature is monitored. The boiling point is the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask, with a constant temperature reading on the thermometer.[8]
Solubility Determination
A systematic approach is used to determine the solubility of an organic compound in various solvents, which can provide insights into its polarity and functional groups.[9][10][11]
Methodology:
-
Initial Test: A small amount of the compound (e.g., 20-30 mg) is added to a test tube containing about 1 mL of a solvent (e.g., water). The tube is shaken vigorously.[10][12] If the compound dissolves, it is considered soluble.
-
Solvent Series: The solubility is tested in a series of solvents, typically starting with water, followed by diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.[9][10][11]
-
Interpretation:
-
Solubility in water: Suggests a polar compound, likely with a low number of carbon atoms.[11]
-
Solubility in 5% NaOH: Indicates an acidic compound (e.g., a phenol (B47542) or carboxylic acid).[9][11]
-
Solubility in 5% NaHCO₃: Indicates a strongly acidic compound (e.g., a carboxylic acid).[9][12]
-
Solubility in 5% HCl: Suggests a basic compound (e.g., an amine).[9][11]
-
Solubility in cold, concentrated H₂SO₄: Indicates the presence of a functional group that can be protonated, such as an alkene, alkyne, alcohol, ether, or ketone.
-
Insolubility in all of the above: Suggests a neutral, nonpolar, or inert compound.[9]
-
Based on its structure, 2-Methyl-3-nitroanisole is expected to be insoluble in water and aqueous acid/base solutions but likely soluble in common organic solvents like diethyl ether, chloroform, and acetone.
References
- 1. 2-Methyl-3-nitroanisole | C8H9NO3 | CID 78554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-甲基-3-硝基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. deredpill.com [deredpill.com]
